1,10-Decyldiphosphonic acid

Catalog No.
S787263
CAS No.
5943-21-5
M.F
C10H24O6P2
M. Wt
302.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,10-Decyldiphosphonic acid

CAS Number

5943-21-5

Product Name

1,10-Decyldiphosphonic acid

IUPAC Name

10-phosphonodecylphosphonic acid

Molecular Formula

C10H24O6P2

Molecular Weight

302.24 g/mol

InChI

InChI=1S/C10H24O6P2/c11-17(12,13)9-7-5-3-1-2-4-6-8-10-18(14,15)16/h1-10H2,(H2,11,12,13)(H2,14,15,16)

InChI Key

AYQDAYSTSMCOCJ-UHFFFAOYSA-N

SMILES

C(CCCCCP(=O)(O)O)CCCCP(=O)(O)O

Canonical SMILES

C(CCCCCP(=O)(O)O)CCCCP(=O)(O)O

Self-assembled Monolayers (SAMs)

,10-DDPA can form self-assembled monolayers (SAMs) on various metal surfaces. SAMs are ordered assemblies of molecules that spontaneously organize on a substrate. 1,10-DDPA SAMs exhibit interesting properties, such as:

  • Control over surface properties

    The phosphonic acid groups in 1,10-DDPA can interact with other molecules, allowing researchers to tailor the surface properties for specific applications. For instance, 1,10-DDPA SAMs can be used to create biocompatible surfaces for implants or biosensors .

  • Corrosion protection

    1,10-DDPA SAMs can form a protective barrier on metal surfaces, hindering corrosion. This property makes them attractive for applications in various industries, including aerospace and automotive .

Dye-sensitized Solar Cells (DSSCs)

,10-DDPA finds application in the development of dye-sensitized solar cells (DSSCs). DSSCs are a type of photovoltaic cell that utilizes dye molecules to convert sunlight into electricity. 1,10-DDPA can be used in DSSCs as:

  • Electrolyte component

    The presence of phosphonic acid groups allows 1,10-DDPA to participate in the ionic transport processes within the DSSC electrolyte, potentially improving cell efficiency .

  • Counter electrode modifier

    1,10-DDPA can form thin films on the counter electrode of DSSCs, potentially influencing charge transfer processes and improving cell performance .

It's important to note that research on 1,10-DDPA in DSSCs is ongoing, and its exact role and optimal application methods are still under investigation.

Other Applications

Beyond the aforementioned examples, 1,10-DDPA is being explored in various other research areas, including:

  • Drug delivery

    Due to its ability to interact with biological systems, 1,10-DDPA is being investigated as a potential carrier molecule for drug delivery applications .

  • Metal ion chelation

    1,10-DDPA can bind to metal ions, making it potentially useful for applications like removing heavy metals from water or developing contrast agents for medical imaging .

1,10-Decyldiphosphonic acid is a phosphonic acid derivative with the chemical formula C₁₀H₂₃O₆P₂. It features two phosphonic acid groups attached to a decyl chain. The compound is known for its ability to form stable complexes with metal ions, making it valuable in various applications, particularly in materials science and catalysis.

The mechanism of action of DDPA depends on the specific application. Here are two potential mechanisms:

  • Metal chelation: In removing metals from solution, DDPA interacts with metal ions through its phosphonate groups. The lone pairs of electrons on the oxygen atoms form coordinate covalent bonds with the metal ion, creating a stable complex that can be removed from the solution.
  • Surface modification: DDPA can bind to metal oxide surfaces due to chelation with surface metal cations. This can alter the surface properties, impacting processes like adsorption or catalysis.

The specific mechanism depends on the target metal and the intended application.

  • Skin and eye irritation: The acidic nature of DDPA could irritate upon contact.
  • Environmental impact: The behavior of DDPA in the environment needs further study to assess its potential impact.

  • Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acids and alcohols.
  • Alkylation: It can react with alkyl halides in the presence of bases to form alkylated phosphonates.
  • Michaelis-Arbuzov Reaction: This reaction allows for the formation of phosphonate esters from phosphorus nucleophiles and alkyl halides .

These reactions highlight its versatility as a reagent in organic synthesis.

Several methods have been developed for synthesizing 1,10-decyldiphosphonic acid:

  • Phosphorylation Reactions: Utilizing phosphorus trichloride or phosphorus oxychloride with alcohols can yield diphosphonic acids through a series of phosphorylation steps.
  • Alkylation of Phosphonic Acids: The Kabachnik–Fields reaction can be employed to introduce alkyl groups into phosphonic acids .
  • Copper-Catalyzed Reactions: Recent advancements have shown that copper-catalyzed reactions can effectively synthesize phosphonates from various precursors .

These methods demonstrate the compound's synthetic accessibility in laboratory settings.

1,10-Decyldiphosphonic acid finds applications across various fields:

  • Metal Ion Chelation: Its chelating properties make it useful in water treatment processes and as a stabilizer in metal-containing formulations.
  • Materials Science: It is employed in the synthesis of functionalized polymers and coatings due to its ability to modify surface properties.
  • Pharmaceuticals: Potential applications in drug development exist due to its biological activity and ability to interact with metal ions in biological systems.

Studies on the interactions of 1,10-decyldiphosphonic acid with metal ions reveal that it forms stable complexes. This property is crucial for applications in catalysis and material science. Interaction studies often focus on:

  • Stability Constants: Determining the stability of complexes formed between 1,10-decyldiphosphonic acid and various metal ions.
  • Spectroscopic Analysis: Techniques such as NMR and IR spectroscopy are used to characterize these interactions and confirm complex formation .

Several compounds share structural similarities with 1,10-decyldiphosphonic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
n-Dodecylphosphonic AcidMonophosphonic AcidSimpler structure; primarily used in surfactants.
Bis(2-ethylhexyl) Phosphoric AcidDiphosphonic AcidUsed primarily for solvent extraction processes.
2-Aminoethylphosphonic AcidAmino Phosphonic AcidExhibits neuroactive properties; involved in neurotransmitter synthesis.

Uniqueness of 1,10-Decyldiphosphonic Acid

1,10-Decyldiphosphonic acid stands out due to its dual phosphonic acid groups attached to a decyl chain. This configuration enhances its chelation capabilities compared to simpler monophosphonic acids while providing unique interactions with metal ions that are not found in other similar compounds.

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Decane-1,10-diylbis(phosphonic acid)

Dates

Modify: 2023-08-15

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